molecular formula C14H15NO6S B14368638 3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid CAS No. 91122-98-4

3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid

Cat. No.: B14368638
CAS No.: 91122-98-4
M. Wt: 325.34 g/mol
InChI Key: BOVDKKSOESKESV-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid is a complex organic compound that features a thiazolidine ring, a phenoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidine ring . The phenoxy group is then introduced through an etherification reaction, where an ethoxy group is attached to the phenol derivative . Finally, the propanoic acid moiety is added through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, can also be employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy . The exact pathways and molecular targets involved are still under investigation, but the compound’s unique structure suggests multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid is unique due to the combination of its thiazolidine ring, phenoxy group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91122-98-4

Molecular Formula

C14H15NO6S

Molecular Weight

325.34 g/mol

IUPAC Name

3-[4-(2,4-dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid

InChI

InChI=1S/C14H15NO6S/c1-2-20-10-7-8(12-13(18)15-14(19)22-12)3-4-9(10)21-6-5-11(16)17/h3-4,7,12H,2,5-6H2,1H3,(H,16,17)(H,15,18,19)

InChI Key

BOVDKKSOESKESV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=O)NC(=O)S2)OCCC(=O)O

Origin of Product

United States

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